1,1-ジメチルヒドラジン塩酸塩

概要

説明

1,1-Dimethylhydrazine hydrochloride is a chemical compound that has been studied in various contexts, particularly for its carcinogenic properties when used in certain applications. It is known to be highly reactive and can undergo oxidative transformation to form a multitude of toxic, mutagenic, and teratogenic compounds . The compound has been used as a fuel for carrier rockets in space exploration programs .

Synthesis Analysis

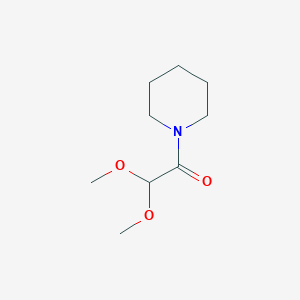

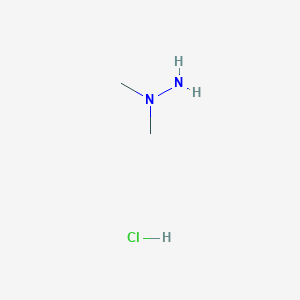

The synthesis of 1,1-dimethylhydrazine hydrochloride can be achieved through the reaction of 1,1-dimethylhydrazine with a solution of HCl in ether, which affords the anhydrous salt . This process is relatively straightforward and results in the formation of a salt that has been characterized by X-ray analysis .

Molecular Structure Analysis

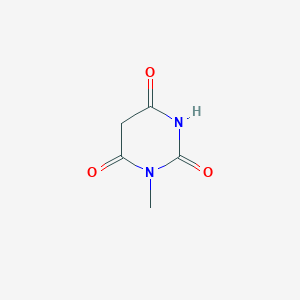

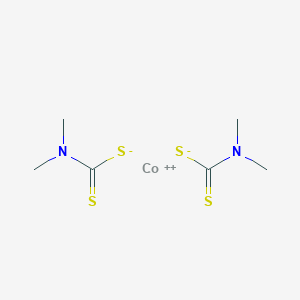

The molecular structure of 1,1-dimethylhydrazine hydrochloride has been elucidated through X-ray crystallography. The crystal structure consists of two independent [Me2N(H)NH2]+ cations and two Cl- anions, which are connected via hydrogen bonds . This detailed structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

1,1-Dimethylhydrazine hydrochloride can participate in various chemical reactions. For instance, it can react with excess dichloromethane to form the chloride salt of the 1-(chloromethyl)-1,1-dimethylhydrazinium cation. Further reactions with suitable silver salts can yield various other salts, such as nitrates, perchlorates, azides, dicyanamides, and sulfates . These reactions are indicative of the compound's versatility and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-dimethylhydrazine hydrochloride include its ability to form salts that can be categorized as ionic liquids . The compound's thermal properties have been studied using differential scanning calorimetry (DSC), and its energetic salts have been subjected to standard sensitivity tests . The compound's reactivity with hydrogen peroxide in aqueous solution has been shown to produce hundreds of nitrogen-containing products, indicating a complex oxidative transformation process .

科学的研究の応用

航空宇宙推進

1,1-ジメチルヒドラジン塩酸塩は、主に航空宇宙推進に使用されていることで知られています。ロケット燃料の成分として、宇宙船が地球の重力を脱出するために必要な高いエネルギーを提供します。 そのハイパーゴリック特性は、酸化剤との接触時に自然発火することを意味し、推力の精密制御が必要なミッションに信頼性の高い選択肢となっています .

ガスセンシング技術

研究者は、1,1-ジメチルヒドラジン塩酸塩の揮発性と毒性のために、その検出にグラフェン酸化物表面の使用を探求してきました。 グラフェン酸化物表面への吸着メカニズムにより、この化合物を高感度に検出することが可能になり、これは環境モニタリングと産業環境での安全にとって重要です .

環境修復

環境科学では、土壌中の1,1-ジメチルヒドラジン塩酸塩の変換生成物が広く研究されています。 その挙動、毒性、および修復技術を理解することは、特に航空宇宙活動の影響を受ける地域における土壌汚染に対処するために不可欠です .

材料合成

この化合物の反応性は、ポリウレタンなどの新規材料の合成に利用されてきました。 これらの材料は、その多様な特性により、自動車や建設などさまざまな業界で潜在的な用途があります .

分析化学

分析化学では、1,1-ジメチルヒドラジン塩酸塩は、水中のヒドラジン化合物を検出するように設計された機器の校正のための標準として使用されています。 その特性はよく特徴付けられており、正確で高感度の測定が可能であり、水質評価に不可欠です .

工業プロセス

1,1-ジメチルヒドラジン塩酸塩の工業的合成には、クロラミンまたはホルムアルデヒドと水素との反応が関与し、化学製造プロセスにおけるその重要性を示しています。 これはさまざまな化学物質を製造する際の中間体として役立ち、工業用途におけるその汎用性を強調しています .

宇宙技術

ロケット推進剤として、1,1-ジメチルヒドラジン塩酸塩は、宇宙探査において重要な役割を果たしてきました。 推進剤配合物におけるその使用は、衛星や深宇宙ミッションの発射を可能にし、宇宙の理解に大きく貢献してきました .

医学研究

医学では直接使用されていませんが、1,1-ジメチルヒドラジン塩酸塩の毒性プロファイルは、ヒトの健康への影響を理解するために研究されています。 この研究は、暴露の可能性がある業界における安全プロトコルと取扱手順を開発するために不可欠です .

作用機序

Target of Action

1,1-Dimethylhydrazine, also known as unsymmetrical dimethylhydrazine (UDMH), is a member of the hydrazine family . It is a strong DNA alkylating agent . The primary targets of 1,1-Dimethylhydrazine are DNA molecules, where it causes alkylation, leading to DNA damage and mutations .

Mode of Action

The compound interacts with its targets (DNA molecules) by alkylating them . This alkylation can lead to DNA damage and mutations, which can initiate the development of diseases like cancer .

Biochemical Pathways

The main pathway involves the hepatic conversion of DMH to AOM and azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . The toxicity of azoxymethanol doses affects the liver, cell membranes, and other organelles, which is supported by the release of aspartate and alanine amino transferases and alkaline phosphatase .

Pharmacokinetics

It is known that the compound is highly toxic and can cause damage to various organs upon exposure .

Result of Action

The molecular and cellular effects of 1,1-Dimethylhydrazine’s action include DNA alkylation, leading to DNA damage and mutations . This can result in the enlargement of the proliferative zone in the colonic crypts, leading to an increment in the total number of labeled cells in the crypts . Chronic exposure may cause diseases like pneumonia, liver damage, and kidney damage .

Action Environment

1,1-Dimethylhydrazine is used primarily as a component of jet and rocket fuels . It autoignites at a higher temperature and is thus more stable in storage . It ignites spontaneously in air or in contact with hydrogen peroxide, nitric acid, or other oxidizers . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of oxidizing agents .

Safety and Hazards

1,1-Dimethylhydrazine exhibits high acute toxicity as a result of exposure by all routes . Death or permanent injury may result after very short exposure to small quantities . Chronic exposure may cause pneumonia, liver damage, and kidney damage . It is also highly corrosive and irritating to the skin, eyes, and mucous membranes .

将来の方向性

生化学分析

Biochemical Properties

1,1-Dimethylhydrazine hydrochloride interacts with various enzymes, proteins, and other biomolecules. The immuno-modulatory effects of 1,1-dimethylhydrazine are associated, in part, with interference with interleukin 2 (IL-2) regulatory action . It inhibits DNA synthesis in murine splenocytes .

Cellular Effects

Exposure to 1,1-Dimethylhydrazine hydrochloride can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . Neurologic presentations can vary based on exposure compound and dose . It also affects the liver, cell membranes, and other organelles .

Molecular Mechanism

The molecular mechanism of 1,1-Dimethylhydrazine hydrochloride involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The most stable structure of 1,1-Dimethylhydrazine is formed in conditions of competition of the following interactions: hyperconjugation of the lone pairs of the nitrogen atoms with N-X (X = C, H) bonds, Coulomb lone pair repulsion, and four-electron destabilizing interaction of lone pairs .

Dosage Effects in Animal Models

The effects of 1,1-Dimethylhydrazine hydrochloride vary with different dosages in animal models. Exposure to small amounts can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . Neurologic presentations can vary based on exposure compound and dose .

特性

IUPAC Name |

1,1-dimethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQADAFGYKTPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-14-7 (Parent) | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30208037 | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55484-54-3, 593-82-8 | |

| Record name | Hydrazine, 1,1-dimethyl-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55484-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dimethyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylhydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper regarding the reaction of 1,1-Dimethylhydrazine hydrochloride with derivatives of α,β-unsaturated acids?

A1: While the provided abstract lacks specific details about the reaction outcomes, it highlights that the research investigated the reactions of 1,1-Dimethylhydrazine hydrochloride with derivatives of α,β-unsaturated acids. The paper specifically focuses on the preparation of 1,1-dimethyl-2-pyrazolinium-3-olates from these reactions []. This suggests the research likely elucidates the reaction mechanism and conditions leading to the formation of these specific pyrazolinium compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。